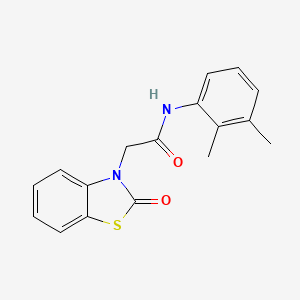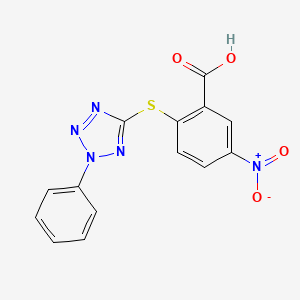![molecular formula C19H19NO2 B5580015 8,8-dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5580015.png)
8,8-dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.141578849 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Applications
Isoquinoline derivatives have been investigated for their analgesic and anti-inflammatory properties. For instance, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown promising results as a non-narcotic analgesic with significant anti-inflammatory effects. This compound demonstrated a pronounced anti-inflammatory effect at a dose of 0.5 mg/kg, surpassing the effect of diclofenac sodium by 3.3 times. Such findings suggest its potential application in medical practice for pain and inflammation management without the side effects associated with long-term use of traditional analgesics like aspirin and anlagen (Rakhmanova et al., 2022).
Local Anesthetic Activity and Toxicity Evaluation
Research on a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives has revealed their high local anesthetic activity, comparable or superior to lidocaine, and their acute toxicity profiles. This study highlights the importance of finding the balance between therapeutic efficacy and toxicity, aiming to enhance the therapeutic margin of isoquinoline derivatives. The evaluation of local anesthetic activity alongside acute toxicity studies provides a comprehensive understanding of the potential clinical applications and safety of these compounds (Azamatov et al., 2023).
Anticancer Agents Targeting Topoisomerase I
Isoquinoline derivatives have been identified as potent anticancer agents, particularly targeting topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription. Studies have shown that certain isoquinoline derivatives exhibit strong TOP1-targeting activity and cytotoxicity against cancer cells, making them promising candidates for developing new anticancer drugs (Ruchelman et al., 2004).
Novel Alkaloidal Systems in Organic Synthesis
Isoquinoline derivatives have also been explored for their role in the synthesis of novel alkaloidal systems. Research into the simultaneous formation of different isoquinoline-based heterocycles has unveiled new potential pathways for synthesizing complex organic molecules, which could have applications in drug discovery and materials science (Nagarajan et al., 1994).
Conformational and Crystal Structure Analysis
The study of weak interactions in isoquinoline derivatives, such as 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline, has provided insights into the conformational dynamics and crystal packing of these compounds. Understanding the molecular and crystal structures of isoquinoline derivatives is crucial for designing more effective and stable pharmaceuticals and materials (Choudhury et al., 2003).
Propiedades
IUPAC Name |
8,8-dimethyl-6-phenyl-3,9-dihydro-2H-[1,4]dioxino[2,3-g]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-19(2)12-14-10-16-17(22-9-8-21-16)11-15(14)18(20-19)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMQFIPYUKDJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC3=C(C=C2C(=N1)C4=CC=CC=C4)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5579939.png)
![N-{2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PHENYL}ACETAMIDE](/img/structure/B5579945.png)
![9-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579952.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B5579958.png)
![2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(prop-1-en-2-yl)phenyl]acetamide](/img/structure/B5579964.png)
![1-tert-butyl-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5579970.png)

![4-(4-{[3-(hydroxymethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5579990.png)
![4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5580018.png)



![2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B5580037.png)

